3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl-oxadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a pyridine derivative with a suitable nitrile oxide precursor under cyclization conditions.
Coupling with the benzamide core: The oxadiazole intermediate is then coupled with a 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom on the benzamide core can be substituted with other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyridine and oxadiazole rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation and reduction: Products will include various oxidized or reduced forms of the original compound.
Hydrolysis: Hydrolysis will yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)benzamide
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-N-[4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2/c21-15-5-3-4-14(12-15)19(26)23-16-9-7-13(8-10-16)18-24-20(27-25-18)17-6-1-2-11-22-17/h1-12H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOWKVHCZUDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.